molecular formula C12H15NO4 B613736 Boc-3-aminobenzoic acid CAS No. 111331-82-9

Boc-3-aminobenzoic acid

Cat. No. B613736
M. Wt: 237,25 g/mole
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Scientific Research Applications

  • Pseudopeptide Synthesis : It serves as a building block for the synthesis of peptidomimetics and as a scaffold in combinatorial chemistry. This is illustrated by its use in the solid-phase synthesis of branched pseudopeptides (Pascal et al., 2000).

  • Organometallic Peptide Complexes : Derivatives of Boc-3-aminobenzoic acid have been used to prepare organometallic peptide complexes, such as those with Cp∗Rh(III) and arene Ru(II) moieties, representing the first examples of thiazolylalanine-2-ylidene metal bioconjugates (Lemke & Metzler‐Nolte, 2011).

  • Hydrogen-Bonded Dimers Formation : It has been used to create unnatural amino acids that mimic a tripeptide β-strand and form β-sheet-like hydrogen-bonded dimers. These dimers are significant in the study of peptide structures (Nowick et al., 2000).

  • Peptide Morphology and Cell Viability : Positional isomeric dipeptides containing Boc-3-aminobenzoic acid have been used to study differences in morphology and their effects on cell viability. This research is relevant in understanding the bioactivities of isomeric peptides/proteins (Kar & Tai, 2015).

  • β-Turn in Acyclic Tripeptides : Boc-3-aminobenzoic acid derivatives have been incorporated in acyclic tripeptides, leading to novel structures like a type-II β-turn conformation without intramolecular hydrogen bonding (Dutt, Drew, & Pramanik, 2005).

  • Antitumor Activity Research : Some derivatives of Boc-3-aminobenzoic acid have been synthesized and studied for their potential anti-tumor activity, demonstrating its relevance in pharmaceutical research (Li, 2014).

  • Automated Solid-Phase Peptide Synthesis : Boc-3-aminobenzoic acid is used in the automated solid-phase synthesis of peptides. This application is vital in the synthesis of a wide range of peptides for various studies (Reid & Simpson, 1992).

properties

IUPAC Name

3-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO4/c1-12(2,3)17-11(16)13-9-6-4-5-8(7-9)10(14)15/h4-7H,1-3H3,(H,13,16)(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAPAUOFSCLCQJB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=CC=CC(=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Boc-3-aminobenzoic acid

CAS RN

111331-82-9
Record name 3-{[(tert-butoxy)carbonyl]amino}benzoic acid
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods I

Procedure details

To the crude 3-tert-butoxycarbonylamino-benzoic acid ethyl ester (˜2.0 g, 0.00754 mmol) added THF (15 mL), and 0.5M LiOH (15 mL). The mixture was heated for two hours at 75° C. and the THF was removed in vacuo after cooling. The precipitate was filtered from the remaining mixture and the filtrate was transferred to a separatory funnel. The aqueous layer was washed with dichloromethane (3×) and was acidified to pH˜5 using 1M HCl. The product was then extracted with ethyl acetate, washed with water, saturated brine, dried over anhydrous sodium sulfate, filtered and concentrated. 730 mg of 3-tert-Butoxycarbonylamino-benzoic acid (white solid) was isolated. 1H NMR (DMSO-d6) δ (ppm): 9.58 (s, 1H), 8.16 (s, 1H), 7.63 (d, 1H), 7.54 (d, 1H), 7.37 (t, 1H), 1.49 (s, 9H)
Quantity
2 g
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15 mL
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15 mL
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Synthesis routes and methods II

Procedure details

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Synthesis routes and methods III

Procedure details

To a stirred solution of 3-aminobenzoic acid (5 g, 36.5 mmol) in water (40.0 ml) was added aq. solution of sodium hydroxide (2.187 g, 54.7 mmol) followed by (BOC)2O (10.16 ml, 43.8 mmol) in dioxane (20.0 ml) under ice cooling. The mixture was stirred under ice cooling for 30 min and further at room temperature for 12 hrs. To the reaction mixture ethyl acetate (50.0 ml) was added and the aq. layer was separated. The aq. layer was acidified up to pH 4 using 2N HCl and precipitated crystals were collected by filtration (7.2 gm).
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5 g
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2.187 g
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40 mL
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10.16 mL
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50 mL
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20 mL
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